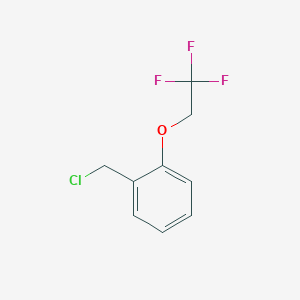

![molecular formula C22H19N5O4 B2499289 乙酸2-(2-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰氨基)苯酯 CAS No. 852440-21-2](/img/structure/B2499289.png)

乙酸2-(2-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰氨基)苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate," is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse pharmacological activities, including their role as phosphodiesterase inhibitors . Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . This process typically includes a Knoevenagel condensation followed by a cyclocondensation reaction. The synthesis of related compounds, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, involves multiple steps, including reactions with carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . Theoretical calculations, including DFT and HF methods, can be used to predict and compare geometric parameters and vibrational frequencies to experimental data . The molecular structure is typically characterized by intermolecular interactions, such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield a range of substituted phenyl-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives . The aza-Wittig reaction is another example, used in the synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be evaluated through various spectroscopic and analytical techniques. The antioxidant properties of these compounds can be assessed using methods like DPPH and hydroxyl radical scavenging . Theoretical studies, including HOMO/LUMO analysis, MEP, and Hirshfeld surface analysis, provide insights into the electronic properties and potential reactivity of the compounds . The crystal packing and intermolecular interactions can be studied to understand the stability and solid-state properties of these compounds .

科学研究应用

合成和药物化学

已经广泛研究了与乙酰基2-(2-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺基)苯甲酸酯相关的化合物的合成和药物化学。研究人员已经探索了各种杂环化合物,包括咪唑并[1,2-a]吡嗪衍生物,以探讨它们潜在的抗炎和抗微生物活性。例如,已经合成了乙酰基2-苯基咪唑并[1,2-a]吡嗪-3-羧酸酯及相关化合物,并对它们的生物活性进行了评估 (Abignente et al., 1992)。类似的研究工作也在合成具有显著抗微生物活性的新型吡唑并[3,4-d]嘧啶衍生物方面进行 (Khobragade et al., 2010)。

酶活性增强

这个化学家族中的一些化合物已经显示出增强酶活性的能力。例如,某些吡唑嘧啶基酮酯及其衍生物已经证明对增加诸如纤维素酶等酶的反应性具有强效作用 (Abd & Gawaad, 2008)。

抗癌和抗炎药物

已经研究了具有吡唑并[3,4-d]嘧啶结构的化合物作为抗癌和抗炎药物的潜力。例如,已经合成了一系列6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并对它们的细胞毒性和5-脂氧合酶抑制活性进行了筛选 (Rahmouni et al., 2016)。

杀虫性能

还对相关杂环化合物的杀虫性能进行了研究。合成了含有噻二唑基团的新衍生物,并对其作为棉铃虫等害虫的杀虫剂进行了评估 (Fadda et al., 2017)。

晶体结构分析

已经对与问题化合物密切相关的乙基磷酰胺基和磷酸酯的晶体结构进行了研究。这些研究为杂环基团的分子组装和芳香性提供了见解 (Pietrzak et al., 2018)。

未来方向

属性

IUPAC Name |

ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-2-31-22(30)16-10-6-7-11-18(16)25-19(28)13-26-14-23-20-17(21(26)29)12-24-27(20)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECJUFGLQJQXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

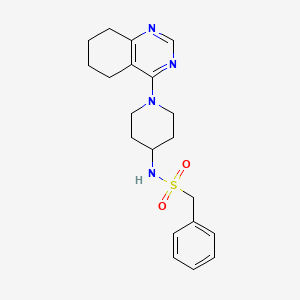

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)

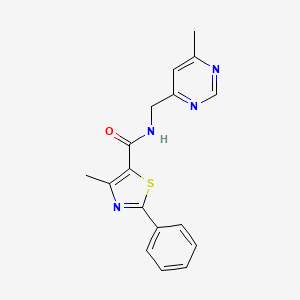

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![(5-Chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2499212.png)

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

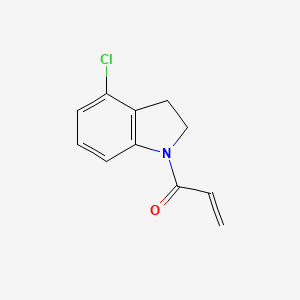

![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)

![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)

![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)

![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)